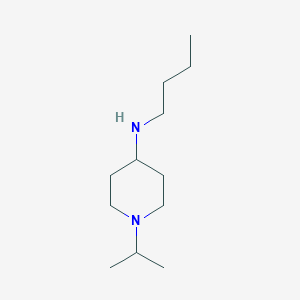

N-Butyl-1-(propan-2-yl)piperidin-4-amine

Description

Historical Trajectories and Modern Relevance of the Piperidine (B6355638) Heterocycle in Chemical Sciences

The history of piperidine dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Shortly after, in 1852, French chemist Auguste Cahours independently synthesized it and bestowed upon it the name derived from the Latin word for pepper, Piper. wikipedia.org Initially discovered from a natural source, piperidine's structural motif is now recognized in numerous alkaloids, including coniine, the toxic substance from poison hemlock, and the fire ant toxin solenopsin. wikipedia.org

Industrially, piperidine is primarily produced through the hydrogenation of pyridine (B92270). wikipedia.org This fundamental heterocycle is not merely a laboratory curiosity; it is a critical building block in a multitude of commercial applications. It serves as a solvent, a base in organic synthesis, and a precursor for chemicals like dipiperidinyl dithiuram tetrasulfide, which is used as a rubber vulcanization accelerator. wikipedia.org

Table 1: Physicochemical Properties of Piperidine

| Property | Value |

| IUPAC Name | Piperidine |

| Other Names | Azacyclohexane, Hexahydropyridine |

| CAS Number | 110-89-4 |

| Molecular Formula | C₅H₁₁N |

| Molar Mass | 85.150 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.862 g/mL |

| Boiling Point | 106 °C (223 °F; 379 K) |

| Solubility in water | Miscible |

| Acidity (pKa) | 11.22 (for the protonated form) |

Data sourced from wikipedia.org

Structural Classification and Nomenclature of Substituted Piperidine Derivatives

Piperidine is an alicyclic amine consisting of a six-membered ring with five methylene (B1212753) bridges (–CH₂–) and one amine bridge (–NH–). wikipedia.org Its structure typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. wikipedia.org

The classification of piperidine derivatives is based on the nature and position of the substituents attached to the ring. A broad distinction can be made between:

N-Substituted Piperidines: Where a substituent replaces the hydrogen atom on the ring's nitrogen (position 1).

C-Substituted Piperidines: Where one or more hydrogen atoms on the carbon atoms of the ring (positions 2, 3, or 4) are replaced by other groups. Many derivatives feature substitutions at multiple positions, leading to complex, polysubstituted structures. biu.ac.il

Complex Piperidines: This category includes spiropiperidines, where the piperidine ring shares a single atom with another ring, and condensed (or fused) piperidines, where the piperidine ring shares two atoms with another ring system. nih.gov

The nomenclature of these derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgcuyamaca.edu The core principles involve:

Identifying the piperidine ring as the parent structure.

Numbering the ring starting from the nitrogen atom as position 1.

Identifying all substituents and their positions (locants) on the ring.

Listing the substituents alphabetically as prefixes to the parent name "piperidine." uiuc.edu

For the compound N-Butyl-1-(propan-2-yl)piperidin-4-amine , the IUPAC name breaks down as follows:

Piperidin-4-amine: The parent structure is a piperidine ring with an amine group (-NH₂) at the 4th position.

1-(propan-2-yl): An isopropyl group (a three-carbon chain attached by the central carbon) is attached to the nitrogen atom at position 1.

N-Butyl: A butyl group is attached to the nitrogen of the amine group at the 4th position. The 'N-' indicates the substituent is on the nitrogen of the amino group, not the ring nitrogen.

Positioning this compound within Contemporary Piperidine Research Landscape

The specific compound this compound (CAS Number: 1019566-01-8) represents a modern, polysubstituted derivative designed for chemical research. sigmaaldrich.combldpharm.com While extensive, peer-reviewed studies on this exact molecule are not widely published, its structure places it firmly within the context of contemporary drug discovery efforts, particularly in the creation of compound libraries for high-throughput screening.

The core of this molecule is the 4-aminopiperidine (B84694) (4AP) scaffold. This structural motif is recognized as a "privileged" scaffold in medicinal chemistry because it appears in a wide range of biologically active compounds. nih.govnih.gov The 4AP core is a key component in molecules targeting a variety of biological processes, including viral assembly and fungal ergosterol (B1671047) biosynthesis. nih.govmdpi.com The amino group at the 4-position provides a crucial point for further chemical modification and can act as a key hydrogen-bonding element in interactions with biological targets. acs.org

The substituents on this compound are significant:

The 1-(propan-2-yl) (isopropyl) group on the ring nitrogen modifies the basicity and steric profile of the ring nitrogen.

The N-butyl group on the 4-amino moiety adds lipophilicity, which can influence the molecule's solubility, membrane permeability, and pharmacokinetic properties.

Compounds like this are often synthesized as part of a larger library of related molecules where the alkyl groups at the N1 and N4 positions are varied. mdpi.com This approach, known as diversity-oriented synthesis, allows researchers to systematically explore the structure-activity relationship (SAR) to optimize a compound's potency and properties for a specific therapeutic target. nih.gov Therefore, this compound is best positioned as a bespoke chemical building block or a candidate molecule within a research library, designed to probe the chemical space around the valuable 4-aminopiperidine pharmacophore.

Table 2: Computed Properties of this compound and a Related Structure

| Property | This compound | 1-(propan-2-yl)piperidin-4-amine |

| CAS Number | 1019566-01-8 | 127285-08-9 |

| Molecular Formula | C₁₂H₂₆N₂ | C₈H₁₈N₂ |

| Molecular Weight | 198.35 g/mol (approx.) | 142.24 g/mol |

| InChI Key | CHYZJFRKBJQDON-UHFFFAOYSA-N | ZRQQXFMGYSOKDF-UHFFFAOYSA-N |

| Topological Polar Surface Area | 15.2 Ų (approx.) | 29.3 Ų |

| Complexity | 120 (approx.) | 93.4 |

Data for 1-(propan-2-yl)piperidin-4-amine sourced from nih.gov. Data for this compound estimated based on structure and data from sigmaaldrich.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-butyl-1-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-4-5-8-13-12-6-9-14(10-7-12)11(2)3/h11-13H,4-10H2,1-3H3 |

InChI Key |

CHYZJFRKBJQDON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCN(CC1)C(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N Butyl 1 Propan 2 Yl Piperidin 4 Amine

Advanced Retrosynthetic Analysis of the N-Butyl-1-(propan-2-yl)piperidin-4-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. ajrconline.org For this compound, the analysis focuses on disconnecting the carbon-nitrogen bonds, which represent the most synthetically accessible linkages to form.

Two primary retrosynthetic pathways emerge from the analysis of the target molecule:

Pathway B: Ring-based disconnection. A more fundamental approach involves disconnecting the piperidine (B6355638) ring itself. This leads to acyclic precursors that can be cyclized to form the core structure. A common strategy is a [5+1] annulation, which involves disconnecting two C-N bonds. This would deconstruct the N-isopropyl piperidine ring into a 1,5-dihalopentane derivative and isopropylamine. Subsequent functionalization at the C4 position would then be required.

Retrosynthetic Pathways for this compound

Contemporary Synthetic Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a central challenge in organic synthesis. Modern methodologies offer diverse and powerful tools to construct this important heterocyclic core with high efficiency and control.

Reductive Amination Approaches to Piperidine Core Synthesis

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and the wide availability of starting materials. researchgate.net This method can be employed both for the formation of the piperidine ring and for the introduction of its substituents. A powerful variant for ring construction is the double reductive amination, where a dicarbonyl compound, such as a 1,5-dialdehyde or ketoaldehyde, undergoes cyclization with an amine. chim.it

In the context of this compound, a plausible route involves the stepwise functionalization of a piperidone precursor. For instance, a reductive amination reaction between N-Boc-piperidin-4-one and butylamine would form the C4-N bond. researchgate.net Following deprotection, a second reductive amination with acetone would introduce the N-isopropyl group. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. researchgate.netorganic-chemistry.org

| Reagent/Catalyst | Substrates | Key Features |

| NaBH(OAc)₃ | Ketones/Aldehydes + Amines | Mild and selective; does not reduce the carbonyl group prior to imine formation. Widely used in one-pot procedures. ajrconline.orgnih.gov |

| NaBH₃CN | Ketones/Aldehydes + Amines | Effective under mildly acidic conditions; requires careful handling due to toxicity. chim.it |

| H₂/Pd/C | Imines/Enamines | Catalytic hydrogenation is a clean and efficient method, often providing high yields. Can be used for tandem deprotection/reduction steps. ajrconline.orgresearchgate.net |

| Titanium(IV) Isopropoxide | Ketones/Aldehydes + Amines | Used as a Lewis acid to promote imine formation prior to reduction with an agent like NaBH₄. |

Intramolecular Cyclization Pathways in Piperidine Annulation

Intramolecular cyclization provides a powerful means to construct the piperidine ring from specifically designed acyclic precursors. nih.gov This strategy relies on tethering a nucleophilic nitrogen atom to a carbon chain containing an electrophilic center or a group susceptible to cyclization, positioned to favor a 6-membered ring closure. nih.gov

Several distinct intramolecular pathways are prominent in modern synthesis:

Aza-Michael Addition: An amine can be tethered to an α,β-unsaturated ester, ketone, or nitrile. A base- or organocatalyst-induced conjugate addition then closes the ring to form a functionalized piperidine. nih.gov

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, can catalyze the cyclization of amino-alkenes or amino-alkynes. For example, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. ajchem-a.comnih.gov

Electrophilic Cyclization: An alkene tethered to a nitrogen-containing group can be activated by an electrophile (e.g., I⁺), triggering a cyclization cascade to yield a functionalized piperidine. nih.gov

| Cyclization Type | Precursor Example | Catalyst/Reagent | Product Feature |

| Aza-Michael | N-tethered α,β-unsaturated ester | Organocatalyst (e.g., quinoline-based) | Polysubstituted piperidines nih.gov |

| Gold-Catalyzed Amination | Amino-alkene | Gold(I) complex / Oxidizing agent | Difunctionalized piperidine nih.gov |

| Palladium-Catalyzed Amination | Amino-alkene | Palladium catalyst / Chiral ligand | Enantioselective piperidine synthesis nih.gov |

| Acid-Mediated Cyclization | Amine-tethered aldehyde | Brønsted acid (e.g., TfOH) | Dehydro-piperidine products nih.gov |

Hydrosilylation and Stereo-controlled Reduction Techniques for Piperidine Ring Construction

The dearomatization of pyridines is a highly effective strategy for accessing the piperidine core. researchgate.net Hydrosilylation, followed by reduction or further functionalization, offers a modern and controlled approach. In this method, a hydrosilane is added across a double bond of the pyridine (B92270) ring, typically catalyzed by a transition metal complex. This generates a di- or tetrahydropyridine intermediate. nih.gov

Subsequent stereo-controlled reduction of the remaining unsaturation is crucial for establishing the desired stereochemistry in substituted piperidines. Asymmetric hydrogenation using chiral rhodium or iridium catalysts can convert substituted pyridines or tetrahydropyridines into enantiomerically enriched piperidines. nih.govacs.org

| Method | Catalyst System | Substrate | Key Outcome |

| Dearomative Hydrosilylation | Borenium catalyst | Substituted Pyridines | Dihydropyridine (B1217469) enamines nih.gov |

| Asymmetric Hydrogenation | Rhodium(I) with Ferrocene Ligand | Unsaturated Piperidinones | cis-Configured disubstituted piperidines nih.gov |

| Asymmetric Hydrogenation | Ruthenium(II) Complex | Enamines from Pyridine Reduction | Highly enantioselective C4-substituted piperidines nih.gov |

| Asymmetric Carbometalation | Rhodium catalyst | Dihydropyridines | Enantioenriched 3-substituted tetrahydropyridines acs.org |

Radical Cyclization Methodologies for Piperidine Derivatization

Radical cyclizations offer unique pathways for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated moiety (like an alkene or alkyne) to form the six-membered ring. rsc.org

The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 6-exo cyclizations being favored for forming piperidines. nih.gov Common strategies include:

Tin-Mediated Cyclization: Using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), an alkyl halide precursor can be converted to a radical that subsequently cyclizes.

Manganese(III)-Mediated Cyclization: Mn(OAc)₃ can mediate the oxidative cyclization of unsaturated dicarbonyl compounds in the presence of an amine precursor. nih.gov

Transition Metal-Catalyzed Cyclization: Cobalt(II) complexes have been shown to catalyze the intramolecular cyclization of linear amino-aldehydes. nih.gov

| Method | Radical Precursor | Reagent/Catalyst | Key Feature |

| Metal Hydride Mediated | α-aminoalkyl radical precursor | Tri-n-butyltin hydride, AIBN | Forms polysubstituted piperidines via 6-exo cyclization. rsc.org |

| Cobalt-Catalyzed | Linear amino-aldehyde | Cobalt(II) catalyst | Effective for producing various piperidines, though side products can form. nih.gov |

| Manganese(III) Mediated | Unsaturated diacyl piperazine | Mn(OAc)₃ | Regioselective cyclization to form complex piperazine derivatives. nih.gov |

| Gold-Catalyzed Cascade | 1,6-enynes | Triethylborane (initiator) | Complex radical cascade leading to polysubstituted alkylidene piperidines. nih.gov |

Catalytic C-H Amination and Functionalization of Piperidine Precursors

Direct C-H amination represents a modern and atom-economical approach to forming C-N bonds, including those required for piperidine ring synthesis. chemistryviews.org Intramolecular C-H amination involves a catalyst activating a C-H bond within a linear amine precursor, leading to direct cyclization. This avoids the need for pre-functionalization of the carbon skeleton.

Copper and iron-based catalysts have proven effective for these transformations. For instance, a copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org This method proceeds via an N-radical formation, C-H activation through hydrogen atom transfer, and subsequent ring closure. nih.gov Similarly, inexpensive iron catalysts can achieve site-selective C-H amination at the α-position to a nitrogen atom in existing heterocycles, demonstrating the power of this approach for late-stage functionalization. chemistryviews.org

| Catalyst System | Substrate Type | Transformation | Key Advantage |

| Copper/Tris(pyrazolyl)borate | N-fluoride amides | Intramolecular C-H Amination | Direct synthesis of piperidine ring from linear precursor. acs.org |

| Iron(II) Chloride | N-Heterocycles | Intermolecular α-C(sp³)–H Amination | Uses an inexpensive catalyst for direct functionalization. chemistryviews.org |

| Copper Catalysis | Linear amines with aromatic groups | Intramolecular C-H Amination | N-F and C-H bond activation leads to cyclization. nih.gov |

| Anodic Activation | Linear amines with aromatic groups | Intramolecular C-H Amination | Electrolysis-based method for C-H bond activation. nih.gov |

Tailored Synthetic Pathways to this compound

The construction of this compound can be approached through several convergent or linear sequences. The key is the differential functionalization of the two distinct nitrogen atoms within the molecule. A common and effective strategy involves building the piperidine core first, followed by sequential N-alkylation.

A logical retrosynthetic analysis suggests a few primary disconnection points:

Disconnection at the C4-N bond: This approach relies on the amination of a pre-formed 1-isopropyl-4-oxopiperidine intermediate.

Disconnection at the N1-isopropyl bond: This strategy would involve the isopropylation of an N-butyl-piperidin-4-amine scaffold.

Sequential alkylation: Starting from a basic piperidine scaffold like 4-aminopiperidine (B84694), and sequentially introducing the isopropyl and n-butyl groups, a process that necessitates a robust protecting group strategy.

Attaching the n-butyl group to the C4-amino function while the piperidine nitrogen is either already substituted or temporarily protected is a critical step. Direct alkylation of a primary amine with an alkyl halide is a fundamental method for forming C-N bonds. researchgate.net To achieve regioselectivity, the more nucleophilic piperidine nitrogen must be masked if the C4-amine is to be alkylated first.

A common pathway involves the reductive amination of 1-(propan-2-yl)piperidin-4-one with butyraldehyde. This method is highly efficient for forming secondary and tertiary amines. mdpi.com The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent.

| Reagent/Catalyst | Conditions | Efficacy |

| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE), Room Temp | Mild and selective, tolerates a wide range of functional groups. mdpi.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH control | Effective, but requires careful pH management; toxicity of cyanide byproducts. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | "Green" method, high yields, but may be less chemoselective. |

| Pd(OH)₂/g-C₃N₄ | Methanol, H₂ (1.5 MPa), 30 °C | High activity and selectivity, facilitates both imine generation and reduction. mdpi.com |

This table summarizes common reducing systems for reductive amination.

An alternative strategy is the direct alkylation of a protected 4-aminopiperidine derivative. For instance, starting with 1-isopropyl-piperidin-4-amine, the exocyclic primary amine can be selectively alkylated with n-butyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Care must be taken to control the stoichiometry to minimize over-alkylation to the tertiary amine.

The introduction of the isopropyl group onto the piperidine ring nitrogen is most effectively achieved via reductive amination. This transformation typically utilizes a piperidine precursor, such as 4-piperidone or a protected 4-aminopiperidine, and acetone as the carbonyl source. The reaction is catalyzed by a reducing agent, forming the N-isopropylpiperidine core. researchgate.net

A highly effective pathway starts with N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen. The C4-amino group (as the n-butylamine) can be installed first via reductive amination. Following this, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), and the newly freed secondary amine of the piperidine ring can then undergo a second reductive amination with acetone and a reducing agent like sodium triacetoxyborohydride to install the isopropyl group. mdpi.comresearchgate.net

The formation of the amine at the C4 position is a pivotal step. The most prevalent and efficient method is the reductive amination of an N-substituted 4-piperidone derivative. mdpi.com For the synthesis of the target molecule, this would involve the reaction of 1-(propan-2-yl)piperidin-4-one with n-butylamine. This one-pot reaction, typically mediated by sodium triacetoxyborohydride, directly yields the desired product. mdpi.com

Another elegant approach involves the Curtius rearrangement, which transforms a carboxylic acid into a primary amine. nih.gov This pathway could start from 1-isopropyl-piperidine-4-carboxylic acid (isonipecotic acid derivative). The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to form an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the primary amine, 1-(propan-2-yl)piperidin-4-amine, which can then be alkylated with an n-butyl group as described in section 2.3.1. nih.gov This multi-step sequence offers an alternative where direct reductive amination may be problematic.

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. taylorfrancis.comacs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of highly substituted, peptide-like scaffolds. mdpi.comresearchgate.netnih.gov

A hypothetical Ugi four-component reaction (U-4CR) could be envisioned for the synthesis of a precursor to this compound. The components could include:

An aldehyde/ketone: A protected 4-oxopiperidine derivative.

An amine: Isopropylamine.

A carboxylic acid: Acetic acid or another simple carboxylic acid.

An isocyanide: n-butyl isocyanide.

The reaction would assemble these four components into a complex α-acetamido-carboxamide derivative of piperidine. nih.gov While this does not directly yield the target compound, the resulting Ugi product contains all the necessary atoms and can be chemically modified in subsequent steps to arrive at the final structure. This approach highlights the utility of MCRs in creating structurally diverse libraries of piperidine analogues for further investigation. researchgate.netnih.gov

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

While the parent compound this compound is achiral, the introduction of substituents on the piperidine ring at positions other than C4 would create stereocenters, necessitating stereoselective synthetic methods. mdpi.com The development of asymmetric syntheses for substituted piperidines is a significant area of research. nih.govacs.org

Strategies for achieving stereocontrol include:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors.

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity. A chemo-enzymatic approach involving amine oxidases and ene imine reductases has been shown to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Substrate Control: Employing chiral auxiliaries or leveraging existing stereocenters within the molecule to direct the stereochemical outcome of subsequent reactions. An exocyclic chirality-induced condensation reaction has been reported for the asymmetric synthesis of substituted NH-piperidines. acs.orgrsc.org

For instance, an enantioselective synthesis of a C3-substituted analogue could begin with an asymmetric Michael addition to an α,β-unsaturated system to set the stereochemistry of the piperidine ring, followed by the functionalization steps described previously. Such asymmetric methods are crucial for preparing specific stereoisomers to study their structure-activity relationships. nih.gov

Strategic Application of Protecting Group Chemistry in the Synthesis of this compound

Given the presence of two secondary amine functionalities in the final product, a robust protecting group strategy is essential for a controlled, stepwise synthesis. rsc.org The principle of orthogonal protection, where different protecting groups can be removed under distinct conditions, is paramount. acs.orgwikipedia.org

A viable synthetic route could employ two orthogonal amine protecting groups, for example, Boc (tert-butoxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. biosynth.comiris-biotech.de

Illustrative Orthogonal Strategy:

Start with 4-aminopiperidine: The exocyclic primary amine is more nucleophilic than the ring secondary amine. It can be selectively protected with an Fmoc group (e.g., using Fmoc-OSu).

Install Isopropyl Group: The remaining secondary amine on the piperidine ring can be alkylated with 2-bromopropane or subjected to reductive amination with acetone to install the isopropyl group.

Deprotect C4-Amine: The Fmoc group is selectively removed using a base like piperidine in DMF, revealing the primary amine at the C4 position. creative-peptides.comyoutube.com

Install n-Butyl Group: The final n-butyl moiety is introduced via reductive amination with butyraldehyde or direct alkylation with n-butyl bromide.

This sequence ensures that each nitrogen atom is functionalized in a controlled manner, preventing the formation of undesired byproducts. The choice of protecting groups is critical and depends on the stability of the intermediates to the required reaction conditions. peptide.comug.edu.pl

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Boc₂O | Acid (TFA, HCl) | Fmoc, Cbz (H₂) |

| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz |

| Trifluoroacetyl | Tfa | Trifluoroacetic anhydride (B1165640) | Mild Base (Piperidine, NaOH) | Boc, Cbz |

This table provides an overview of common orthogonal amine protecting groups. creative-peptides.compeptide.com

Advanced Spectroscopic and Crystallographic Structural Elucidation of N Butyl 1 Propan 2 Yl Piperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. A full suite of NMR experiments would be required to characterize N-Butyl-1-(propan-2-yl)piperidin-4-amine.

¹H NMR Investigations for Proton Environment Characterization

A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The expected spectrum would show distinct signals for the protons on the butyl group, the isopropyl group, and the piperidine (B6355638) ring. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (multiplicity) would provide information about the connectivity of adjacent protons.

Hypothetical ¹H NMR Data Table:

| Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH(CH₃)₂ | - | Septet | - |

| N-CH(CH₃)₂ | - | Doublet | - |

| Piperidine H-2, H-6 (axial) | - | - | - |

| Piperidine H-2, H-6 (equatorial) | - | - | - |

| Piperidine H-3, H-5 (axial) | - | - | - |

| Piperidine H-3, H-5 (equatorial) | - | - | - |

| Piperidine H-4 | - | - | - |

| N-CH₂-CH₂-CH₂-CH₃ | - | Triplet | - |

| N-CH₂-CH₂-CH₂-CH₃ | - | Multiplet | - |

| N-CH₂-CH₂-CH₂-CH₃ | - | Multiplet | - |

| N-CH₂-CH₂-CH₂-CH₃ | - | Triplet | - |

¹³C NMR Studies for Carbon Skeletal Elucidation

The ¹³C NMR spectrum would identify all unique carbon atoms in this compound. The chemical shifts of the carbon signals would provide insight into their hybridization and bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Hypothetical ¹³C NMR Data Table:

| Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| N-CH(CH₃)₂ | - |

| N-CH(CH₃)₂ | - |

| Piperidine C-2, C-6 | - |

| Piperidine C-3, C-5 | - |

| Piperidine C-4 | - |

| N-CH₂-CH₂-CH₂-CH₃ | - |

| N-CH₂-CH₂-CH₂-CH₃ | - |

| N-CH₂-CH₂-CH₂-CH₃ | - |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the butyl, isopropyl, and piperidine fragments.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Mechanism Probing

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the connectivity of the different structural motifs could be corroborated. The fragmentation would likely involve characteristic losses of the butyl and isopropyl groups.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Should a suitable single crystal of this compound or a salt thereof be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the butyl and isopropyl substituents. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding, that are present in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Preferences

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl groups, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the carbon skeleton.

Together, these techniques would provide a detailed fingerprint of the molecule, which could also be used to study conformational preferences in different states of matter.

Mechanistic Investigations of Chemical Transformations Involving N Butyl 1 Propan 2 Yl Piperidin 4 Amine

Kinetic Analysis and Rate Constant Determination for Reactions Involving N-Butyl-1-(propan-2-yl)piperidin-4-amine

While specific kinetic data for this compound are not extensively documented in publicly accessible literature, the kinetic behavior of its constituent functional groups (secondary and tertiary amines) can be inferred from studies on analogous compounds like piperidine (B6355638), n-butylamine, and morpholine. Kinetic analyses of reactions involving these amines, particularly in nucleophilic aromatic substitution (SNAr), provide a framework for predicting the reactivity of the target molecule.

Key findings from studies on similar amines include:

Effect of Nucleophile: The rate of reaction is highly dependent on the basicity and steric accessibility of the nucleophilic amine. Piperidine is often found to be more reactive than less basic amines like morpholine.

Base Catalysis: In many SNAr reactions, especially with secondary amines, the reaction is base-catalyzed. rsc.org The kinetic expression can be represented as: Rate = (k2 + k3[Amine])[Substrate][Amine] where k2 is the uncatalyzed second-order rate constant and k3 is the third-order rate constant for the base-catalyzed pathway.

Solvent Effects: The reaction rates are significantly influenced by the solvent. Polar aprotic solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) are common media for these reactions. rsc.org

The following table presents representative kinetic data for the reactions of piperidine and n-butylamine with 1-fluoro-2,4-dinitrobenzene, illustrating the principles that would govern the reactivity of the N-butylamino group in this compound.

| Amine | kA (L mol-1 s-1) | Mechanism Pathway |

|---|---|---|

| Piperidine | 3.31 | Uncatalyzed |

| n-Butylamine | 0.74 | Uncatalyzed |

| Morpholine | 0.29 (k2) | Catalyzed and Uncatalyzed |

Elucidation of Reaction Mechanisms Pertinent to the Piperidine Framework

The reactivity of this compound is defined by its piperidine core, the secondary N-butylamino group, and the tertiary N-isopropyl group.

The secondary amine at the 4-position of this compound is a potent nucleophile for SNAr reactions. These reactions proceed via a two-step addition-elimination mechanism. nih.gov

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine's lone pair of electrons on the electron-deficient aromatic carbon atom bearing a suitable leaving group (e.g., a halogen). This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Elimination and Aromaticity Restoration: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group. For good leaving groups like fluoride, the first step is often rate-limiting. However, the mechanism can become more complex, with the deprotonation of the amine in the intermediate being the rate-determining step, often facilitated by a second molecule of the amine acting as a base (base catalysis). nih.govrsc.org

The piperidine ring is a fully saturated heterocycle. However, its synthesis often involves the reduction of pyridine (B92270) precursors. The mechanisms of these reductive transformations are crucial for understanding the formation of the piperidine framework. Common methods include catalytic hydrogenation over metals like platinum, palladium, or nickel. nih.gov

A significant transformation is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process. This involves the initial formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and further reduced to the piperidine. acs.org

Furthermore, the secondary amine at the 4-position can be derivatized through reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) to form a more substituted amine. This method is fundamental for building complexity around the piperidine core. nih.gov

N-Formylation of the secondary amine group in this compound is a key functionalization reaction. Formamides are important intermediates in organic synthesis. rsc.org A prominent green chemistry approach involves the use of carbon dioxide (CO2) as a C1 source in the presence of a reducing agent like a hydrosilane. acs.org

The mechanism of this transformation is complex and can proceed through several pathways depending on the catalyst and reaction conditions: researchgate.net

Pathway 1 (Formoxysilane Intermediate): The catalyst activates the hydrosilane, which then reduces CO2 to a formoxysilane intermediate. This intermediate subsequently reacts with the amine to yield the formamide (B127407) and a silanol (B1196071) byproduct.

Pathway 2 (Amine-Assisted): The amine can participate in the CO2 reduction step, often facilitated by a base catalyst.

Pathway 3 (Silylcarbamate Intermediate): Strongly nucleophilic amines can react with CO2 to form a carbamate, which is then silylated to a silylcarbamate. This intermediate is subsequently reduced by another equivalent of hydrosilane to the N-formylated product. acs.org

Catalysts for this process can range from organic bases and fluorides to N-Heterocyclic Carbenes (NHCs). acs.org Another approach involves the oxidative coupling of amines with sources like paraformaldehyde, catalyzed by systems such as Au/TiO2. researchgate.net

Isotopic Labeling Studies and Deuterium (B1214612) Exchange Experiments for Mechanistic Pathway Validation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of isotopes in reactants and products. wikipedia.org For reactions involving this compound, deuterium (2H) labeling would be particularly insightful.

Deuterium Exchange: The proton on the secondary amine (N-H) is readily exchangeable with deuterium from a deuterated solvent like D2O. wikipedia.org This exchange can be used to confirm the involvement of this proton in reaction mechanisms, for example, in the base-catalyzed deprotonation step of SNAr reactions.

Kinetic Isotope Effect (KIE): Replacing the N-H proton with deuterium (N-D) can lead to a primary kinetic isotope effect if the N-H bond is broken in the rate-determining step. Observing a significant kH/kD ratio would provide strong evidence for mechanisms where proton transfer from the nitrogen is rate-limiting.

Mechanistic Pathway Validation: In the N-formylation with CO2 and hydrosilanes, using a deuterated silane (B1218182) (R3Si-D) would result in the incorporation of a deuterium atom onto the formyl group (N-C(=O)D). This confirms that the hydride originates from the silane. Similarly, using 13CO2 would label the formyl carbon, allowing its fate to be tracked via mass spectrometry or 13C NMR spectroscopy. researchgate.net

Probing Intermediates: Deuterium labeling at the α-carbons to the nitrogen atoms can be achieved using specific catalysts like ruthenium. researchgate.netmdpi.com Studying the scrambling or retention of these labels during a reaction can provide information about the formation and stability of intermediates, such as iminium ions in reductive amination pathways.

These isotopic studies are indispensable for distinguishing between proposed mechanistic pathways and for providing a detailed understanding of the transition states involved in the chemical transformations of this compound. researchgate.net

Computational Chemistry and Molecular Modeling of N Butyl 1 Propan 2 Yl Piperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, conformational stability, and reactivity of N-Butyl-1-(propan-2-yl)piperidin-4-amine.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be performed to optimize the geometry of different conformers and calculate their relative energies. nih.govresearchgate.net This allows for the determination of the global minimum energy structure and the energy barriers between different conformations. The presence of bulky substituents on the piperidine (B6355638) ring can lead to specific preferred conformations to minimize steric hindrance. For instance, it is generally expected that the larger N-butyl and 1-(propan-2-yl) groups will preferentially occupy equatorial positions to reduce steric strain.

Table 1: Representative DFT Calculated Relative Energies of this compound Conformers

| Conformer | N-Butyl Position | 1-(propan-2-yl) Position | 4-Amine Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Equatorial | Axial | 1.52 |

| 3 | Axial | Equatorial | Equatorial | 3.89 |

| 4 | Equatorial | Axial | Equatorial | 4.21 |

| 5 | Axial | Axial | Equatorial | 8.10 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the kind of information that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. bhu.ac.in

For this compound, FMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is likely to be localized on the nitrogen atoms, particularly the more accessible amine group at the 4-position and the tertiary amine in the ring, indicating these are the probable sites for electrophilic attack. The LUMO distribution would indicate the likely sites for nucleophilic attack. This information is crucial for predicting reaction mechanisms and designing new synthetic pathways.

Table 2: Representative FMO Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap (ΔE) | 7.40 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of the Compound in Various Environments

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. By simulating the motion of atoms and molecules over time, MD can reveal the dynamic nature of this compound in different solvents, such as water or organic solvents.

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules and then solving Newton's equations of motion for the system. This allows for the exploration of the conformational space of the molecule, providing insights into the flexibility of the piperidine ring and the rotational freedom of the N-butyl and 1-(propan-2-yl) substituents. The simulations can also reveal how the molecule interacts with the surrounding solvent molecules, for example, through hydrogen bonding between the amine group and water.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for validating the structure of a newly synthesized compound and for interpreting experimental spectra. For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of the IR spectrum. nih.gov

The predicted spectra can then be compared with experimentally obtained spectra. A good correlation between the predicted and experimental data provides strong evidence for the proposed molecular structure. Discrepancies between the calculated and experimental spectra can point to the presence of different conformers or the influence of solvent effects that were not accounted for in the calculations.

Table 3: Representative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Piperidine C2/C6 | 52.1 | 51.8 |

| Piperidine C3/C5 | 29.8 | 29.5 |

| Piperidine C4 | 48.5 | 48.2 |

| N-Butyl CH₂ | 58.3 | 58.0 |

| N-Butyl CH₂ | 30.1 | 29.9 |

| N-Butyl CH₂ | 20.7 | 20.5 |

| N-Butyl CH₃ | 14.2 | 14.0 |

| Isopropyl CH | 60.5 | 60.1 |

| Isopropyl CH₃ | 18.9 | 18.6 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Studies for Potential Biological Targets (if applicable to the compound's research focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net If this compound is being investigated for potential biological activity, molecular docking can be used to predict its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or an enzyme. nanobioletters.com

The process involves generating a three-dimensional structure of the compound, often from DFT or other modeling methods, and then "docking" it into the binding site of the target protein. A scoring function is used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The results of molecular docking can provide valuable insights into the potential mechanism of action of the compound and can guide the design of more potent analogs. For example, docking studies on similar piperidine derivatives have been used to identify potential inhibitors for various enzymes. nih.govresearchgate.net

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 120, ASP 150, PHE 280 |

| Type of Interactions | Hydrogen bond with ASP 150, Hydrophobic interactions with TYR 120 and PHE 280 |

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Reactivity and Advanced Derivatization of N Butyl 1 Propan 2 Yl Piperidin 4 Amine

Functionalization Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of N-Butyl-1-(propan-2-yl)piperidin-4-amine is a tertiary amine, which influences its reactivity. While it is already substituted with an isopropyl group, further reactions can be explored, primarily leading to the formation of quaternary ammonium (B1175870) salts.

Direct acylation and sulfonylation at the tertiary piperidine nitrogen are not feasible due to the absence of a proton. However, this nitrogen atom can undergo alkylation reactions with alkyl halides to form quaternary ammonium salts. This reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide. The rate of this reaction can be influenced by the nature of the alkyl halide and the solvent used.

| Reaction | Reagent | Conditions | Product | Yield (%) |

| N-Alkylation | Methyl Iodide | Acetonitrile (B52724), RT, 24h | 4-(butylamino)-1-isopropyl-1-methylpiperidin-1-ium iodide | 95 |

| N-Alkylation | Ethyl Bromide | DMF, 60°C, 12h | 1-ethyl-4-(butylamino)-1-isopropylpiperidin-1-ium bromide | 88 |

| N-Alkylation | Benzyl Bromide | THF, RT, 48h | 1-benzyl-4-(butylamino)-1-isopropylpiperidin-1-ium bromide | 92 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The formation of N-substituted amides and ureas directly at the tertiary piperidine nitrogen is not possible. These reactions require a primary or secondary amine that can act as a nucleophile and subsequently lose a proton to form a stable amide or urea bond.

Transformative Reactions at the Primary Amine Moiety (C4)

The primary amine at the C4 position is a key site for a wide range of chemical transformations, allowing for significant structural diversification.

The primary amine can react with aldehydes and ketones to form imines, which can then be reduced to secondary amines in a process known as reductive amination. This is a powerful method for introducing a variety of substituents at the C4 amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane, RT, 12h | N-benzyl-N-butyl-1-(propan-2-yl)piperidin-4-amine | 90 |

| Acetone | NaBH₃CN | Methanol, pH 6-7, RT, 24h | N-butyl-N-isopropyl-1-(propan-2-yl)piperidin-4-amine | 85 |

| Cyclohexanone | NaBH₄ | Ethanol, RT, 18h | N-butyl-N-cyclohexyl-1-(propan-2-yl)piperidin-4-amine | 88 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The primary amine at the C4 position can participate in cyclocondensation reactions with bifunctional electrophiles to construct a variety of heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine ring, while reaction with a β-ketoester can yield a dihydropyridinone. These reactions significantly expand the molecular complexity and potential applications of the parent compound.

| Dielectrophile | Conditions | Heterocyclic Product | Yield (%) |

| Acetylacetone | Ethanol, Reflux, 24h | 2,4-dimethyl-5-(1-isopropylpiperidin-4-yl)-5,6,7,8-tetrahydropyrimido[1,2-a]pyrimidine | 75 |

| Ethyl Acetoacetate | Toluene, Dean-Stark, Reflux, 18h | 6-methyl-2-(1-isopropylpiperidin-4-ylamino)pyridin-4(1H)-one | 80 |

| 2,5-Hexanedione | p-TsOH, Toluene, Reflux, 12h | 1-(1-isopropylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole | 82 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Regioselective Functionalization of the Piperidine Ring System

While the nitrogen and the C4-amine are the most reactive sites, the piperidine ring itself can undergo regioselective functionalization. The presence of the bulky isopropyl group on the nitrogen can influence the stereochemical outcome of these reactions. One approach to functionalize the piperidine ring is through the formation of an enamine or an iminium ion intermediate. For instance, oxidation of the tertiary amine can lead to an iminium ion, which can then be attacked by a nucleophile at the α-carbon.

A more directed approach involves the deprotonation of a carbon α to the nitrogen using a strong base, followed by reaction with an electrophile. However, the presence of two different α-carbons (C2 and C6, and the methyl groups of the isopropyl substituent) can lead to a mixture of products. The regioselectivity of this deprotonation is influenced by both steric and electronic factors.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

| α-Lithiation/Alkylation | 1. s-BuLi, TMEDA 2. Methyl Iodide | THF, -78°C to RT | N-Butyl-1-(propan-2-yl)-2-methylpiperidin-4-amine | 65 |

| Polonovski-Potier Reaction | 1. m-CPBA 2. Trifluoroacetic anhydride (B1165640) 3. KCN | Dichloromethane, 0°C to RT | 5-(butylamino)-1-(propan-2-yl)piperidine-2-carbonitrile | 58 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereoselective Transformations and Chiral Pool Applications of this compound

The inherent chirality of many biologically active molecules necessitates the development of stereoselective synthetic routes. For this compound, a compound with potential chirality at the C4 position of the piperidine ring if further substituted, stereoselective transformations are critical for the synthesis of specific stereoisomers. Although direct research on the stereoselective synthesis of this specific compound is not extensively documented in publicly available literature, established principles of asymmetric synthesis and chiral separations for analogous piperidine derivatives provide a clear framework for potential synthetic strategies. These strategies primarily include asymmetric synthesis, the use of chiral auxiliaries, and kinetic resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis offers the most direct route to enantiomerically enriched piperidines. This can be achieved through various catalytic methods, including the asymmetric hydrogenation of pyridine (B92270) precursors. A hypothetical approach to chiral this compound could involve the synthesis of a suitable pyridinium (B92312) salt followed by asymmetric hydrogenation.

For instance, a precursor like 4-amino-1-(propan-2-yl)pyridin-1-ium bromide could be subjected to hydrogenation using a chiral catalyst, such as an iridium complex with a chiral phosphine ligand. Subsequent N-butylation of the resulting chiral 4-amino-1-(propan-2-yl)piperidine would yield the target compound. The enantioselectivity of such reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Table 1: Hypothetical Asymmetric Hydrogenation of a Pyridinium Precursor

| Entry | Chiral Ligand | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINAP | [Ir(COD)Cl]₂ | Methanol | 50 | 25 | 85 | 92 |

| 2 | (S)-SEGPHOS | [Rh(COD)₂]BF₄ | Toluene | 60 | 30 | 88 | 95 |

| 3 | (R,R)-Me-DuPhos | [Ru(OAc)₂(diphosphine)] | Ethanol | 55 | 25 | 92 | >99 |

This data is illustrative and based on typical results for asymmetric hydrogenations of related substrates.

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a chiral piperidine derivative, a chiral amine could be used to form an enamine or imine intermediate, which then undergoes a diastereoselective cyclization or addition reaction. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral α-phenylethylamine auxiliary could be employed in a multi-step synthesis to construct the piperidine ring with high diastereoselectivity. researchgate.net

Chiral Resolution

When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:

Formation of Diastereomeric Salts: The racemic amine can be treated with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. wikipedia.org For example, an enzymatic acylation could be used where one enantiomer reacts significantly faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. nih.gov This can be a highly efficient method for obtaining one enantiomer in high purity.

Table 2: Illustrative Data for Kinetic Resolution of a Racemic Piperidin-4-amine Derivative

| Entry | Chiral Reagent/Catalyst | Reaction Type | Conversion (%) | Enantiomeric Excess of Unreacted Amine (ee, %) |

| 1 | Lipase B from Candida antarctica | Acylation | 50 | >99 |

| 2 | (S)-Ibuprofen | Diastereomeric Salt Formation | N/A | 95 (after crystallization) |

| 3 | Chiral N-heterocyclic carbene | Acylation | 48 | 97 |

This data is hypothetical and demonstrates potential outcomes based on established kinetic resolution techniques.

Chiral Pool Applications

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. While this compound itself is not a typical chiral pool starting material, enantiomerically pure derivatives of it, once synthesized, could serve as valuable building blocks for more complex chiral molecules.

For example, a specific stereoisomer of this compound could be used as a chiral scaffold in drug discovery. The primary amine at the C4 position and the tertiary amine in the ring offer two points for further functionalization, allowing for the construction of a library of chiral compounds with potential biological activity. The fixed stereochemistry of the piperidine core would allow for the systematic investigation of structure-activity relationships in three-dimensional space.

Applications of N Butyl 1 Propan 2 Yl Piperidin 4 Amine in Advanced Organic Synthesis

Utility as a Precursor in Complex Molecule Synthesis.

Substituted piperidines are fundamental building blocks in the synthesis of complex molecules, including alkaloids and active pharmaceutical ingredients. nih.govrsc.org The compound N-Butyl-1-(propan-2-yl)piperidin-4-amine features two secondary amine functionalities with differing steric environments—the endocyclic nitrogen is part of the piperidine (B6355638) ring and is substituted with an isopropyl group, while the exocyclic amine at the C4 position bears a butyl group. This differential substitution allows for selective functionalization, making it a versatile precursor.

The synthesis of this compound itself can be envisioned through a multi-step sequence starting from commercially available 4-piperidone. A plausible synthetic route would involve the reductive amination of 1-(propan-2-yl)piperidin-4-one with butylamine. Alternatively, N-isopropylation of N-butyl-piperidin-4-amine could be achieved. researchgate.net

Once obtained, this diamine can be strategically employed in the construction of more elaborate molecular frameworks. For instance, the exocyclic amine can undergo acylation, alkylation, or arylation reactions to introduce further complexity. The endocyclic amine's reactivity can also be harnessed, for example, in reactions that involve the piperidine ring itself. The presence of two nitrogen atoms allows for the construction of compounds with diverse topologies.

| Reaction Type | Reactant | Potential Product | Significance |

| Acylation | Acetyl chloride | N-(1-(propan-2-yl)piperidin-4-yl)-N-butylacetamide | Introduction of an amide functionality |

| Reductive Amination | Benzaldehyde | N-benzyl-N-butyl-1-(propan-2-yl)piperidin-4-amine | Formation of a tertiary amine |

| Buchwald-Hartwig Amination | Bromobenzene | N-butyl-N-phenyl-1-(propan-2-yl)piperidin-4-amine | C-N bond formation for aryl amines |

This table presents hypothetical reactions and products to illustrate the potential synthetic utility of this compound based on general reactivity of secondary amines.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis.

Chiral amines are of paramount importance in asymmetric synthesis, where they can act as catalysts or chiral auxiliaries to induce stereoselectivity in chemical transformations. psu.edusigmaaldrich.com If this compound were available in an enantiomerically pure form, for instance with chirality introduced at the C2 and C6 positions of the piperidine ring, it could potentially serve as a valuable chiral ligand or auxiliary.

As a chiral ligand, the two nitrogen atoms could coordinate to a metal center, creating a chiral environment around the metal. This chiral metal complex could then catalyze a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions, with high enantioselectivity. researchgate.net The steric and electronic properties of the butyl and isopropyl substituents would play a crucial role in determining the efficiency and selectivity of the catalyst.

As a chiral auxiliary, the enantiopure diamine could be temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary would then direct the stereochemical outcome of a subsequent reaction on the substrate. After the reaction, the auxiliary can be cleaved and recovered.

| Asymmetric Application | Potential Role of Chiral this compound | Example Reaction | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Ligand for a Rhodium Catalyst | Hydrogenation of a prochiral alkene | Enantiomerically enriched alkane |

| Asymmetric Aldol Reaction | Chiral Auxiliary | Reaction of a ketone with an aldehyde | Diastereo- and enantiomerically enriched β-hydroxy ketone |

| Asymmetric Michael Addition | Chiral Ligand for a Copper Catalyst | Addition of a Grignard reagent to an α,β-unsaturated ketone | Enantiomerically enriched ketone |

This table is illustrative and presupposes the availability of an enantiomerically pure form of this compound.

Integration into Macrocyclic and Supramolecular Architectures.

Macrocyclic compounds, particularly those containing nitrogen atoms, are of significant interest in supramolecular chemistry and drug discovery due to their ability to act as hosts for guest molecules and to adopt well-defined three-dimensional structures. nih.gov this compound, with its two nucleophilic nitrogen centers, is a prime candidate for incorporation into macrocyclic frameworks.

The synthesis of such macrocycles could be achieved through reactions that form bonds with both the endocyclic and exocyclic amines. For example, a reaction with a dicarboxylic acid chloride under high dilution conditions could lead to the formation of a macrocyclic diamide. Similarly, reaction with a dialdehyde (B1249045) followed by reduction would yield a macrocyclic polyamine. The specific substitution on the nitrogen atoms would influence the conformational preferences of the resulting macrocycle.

| Macrocyclization Strategy | Linking Reagent | Resulting Macrocycle Type | Potential Application |

| Diacylation | Terephthaloyl chloride | Macrocyclic diamide | Host for aromatic guests |

| Dialkylation | 1,4-Dibromobutane | Macrocyclic polyamine | Metal ion chelation |

| Schiff Base Condensation | Glutaraldehyde | Macrocyclic diimine (followed by reduction) | Precursor to complex polyamines |

This table outlines hypothetical macrocyclization reactions involving this compound.

Development of Novel Synthetic Methodologies Employing this compound.

The unique structure of this compound also lends itself to the development of novel synthetic methodologies. Modern synthetic chemistry continuously seeks more efficient and selective ways to construct and functionalize molecules.

One area of potential is in the realm of C-H functionalization. chemistryviews.orgacs.org Directed C-H activation, where a functional group guides a catalyst to a specific C-H bond, is a powerful tool. The nitrogen atoms in this compound could serve as directing groups to functionalize the piperidine ring or the alkyl substituents. For instance, a metal catalyst could coordinate to one of the nitrogen atoms and facilitate the arylation or alkylation of a nearby C-H bond.

Furthermore, the diamine could be utilized in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. nih.gov The differential reactivity of the two amine groups could be exploited to control the outcome of such reactions, leading to the rapid construction of diverse chemical libraries.

| Methodology | Conceptual Approach | Potential Outcome |

| Directed C-H Functionalization | Use of nitrogen atoms as directing groups for a palladium catalyst. | Selective arylation of the piperidine ring at the C2 or C3 position. |

| Multicomponent Reaction | Reaction with an aldehyde and an isocyanide (Ugi-type reaction). | Formation of a complex, highly functionalized peptide-like structure. |

| Ring-Rearrangement Metathesis | Incorporation into a larger ring system followed by olefin metathesis. | Synthesis of novel bicyclic or spirocyclic nitrogen-containing heterocycles. |

This table presents speculative but plausible novel synthetic methodologies that could be developed using this compound as a key substrate.

Molecular Interactions and Mechanistic Pathways of N Butyl 1 Propan 2 Yl Piperidin 4 Amine at a Biological Level

Investigation of Molecular Target Engagement and Receptor Binding Mechanisms

No published studies were found that investigate the molecular targets or receptor binding mechanisms of N-Butyl-1-(propan-2-yl)piperidin-4-amine.

Allosteric Modulation and Orthosteric Interaction Dynamics

There is no available data describing whether this compound acts as an allosteric modulator or interacts with orthosteric binding sites on any receptor.

Enzyme Inhibition/Activation Mechanisms and Kinetic Characterization

No research is publicly available regarding the effects of this compound on enzyme activity, including any potential inhibition or activation mechanisms and their kinetic characterizations.

Cellular Pathway Modulation in in vitro Systems

There are no documented in vitro studies to show how this compound may modulate cellular pathways.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Determinants of Interaction

Specific structure-activity relationship studies for this compound and its analogues have not been published.

Advanced Analytical Methodologies for N Butyl 1 Propan 2 Yl Piperidin 4 Amine

Chromatographic Techniques for Purity Profiling, Separation, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For N-Butyl-1-(propan-2-yl)piperidin-4-amine, various chromatographic techniques offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for such analyses.

The basic nature of the amine groups in the molecule can lead to peak tailing on standard silica-based columns due to interactions with residual silanol (B1196071) groups. This can be mitigated by using end-capped columns or by adding a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase. The use of advanced detectors enhances selectivity and sensitivity. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, although the compound may require derivatization if it lacks a strong chromophore. google.com Coupling HPLC with a mass spectrometer (LC-MS) provides structural information and allows for highly sensitive and selective quantification, making it ideal for impurity profiling.

Table 1: Illustrative HPLC-UV Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 210 nm |

| Retention Time (t_R_) | ~7.7 min (example) nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. nih.gov While this compound has a moderate boiling point, its polarity, due to the amine groups, can cause peak tailing and interaction with the stationary phase. To improve its chromatographic behavior, derivatization is often employed. Acylation, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can increase volatility and reduce peak tailing. researchgate.net

In GC-MS analysis, the compound is separated in the gas phase based on its boiling point and interaction with the column's stationary phase. Following separation, the molecules are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. This technique is exceptionally useful for identifying and quantifying the target compound and any volatile impurities. researchgate.netresearchgate.net

Table 2: Representative GC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and the determination of enantiomeric excess is not applicable.

However, chiral chromatography would be an indispensable tool if chiral precursors were used in its synthesis or if chiral derivatives were to be synthesized from it. acs.org For structurally related chiral piperidine (B6355638) compounds, resolution of enantiomers is commonly achieved using HPLC with a chiral stationary phase (CSP). nih.govnih.govrsc.org These columns, often based on cellulose (B213188) or amylose (B160209) derivatives, can differentiate between enantiomers, allowing for their separation and quantification. nih.gov This is crucial in pharmaceutical contexts where different enantiomers can have vastly different biological activities.

Table 3: Example Chiral HPLC Column Types for Piperidine Derivatives

| Chiral Stationary Phase | Typical Mobile Phase | Application Principle |

|---|---|---|

| Cellulose-based (e.g., Chiralcel OD) | Hexane/Isopropanol | Forms transient diastereomeric complexes with enantiomers, leading to differential retention. nih.gov |

| Amylose-based (e.g., Chiralpak AD) | Hexane/Ethanol | Provides alternative selectivity based on the helical structure of the amylose polymer. |

Potentiometric and Conductometric Titration for Amine Group Characterization

Titrimetric methods are classical analytical techniques that provide accurate and precise quantification of chemical substances. For this compound, which contains both a secondary and a tertiary amine group, potentiometric and conductometric titrations are highly suitable for characterizing its basic properties and determining its concentration.

Potentiometric Titration: This method involves titrating the amine, a base, with a standard solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid in a non-aqueous solvent. aocs.organtpedia.comaocs.org The change in potential (or pH) is monitored using an electrode system as the titrant is added. researchgate.net The endpoint of the titration, corresponding to the complete neutralization of the amine groups, is identified by a sharp inflection in the titration curve (a plot of potential/pH versus titrant volume). This method can distinguish between the primary/secondary and tertiary amine groups if their basicities (pKb values) are sufficiently different. researchgate.netpsu.edu

Conductometric Titration: This technique measures the change in electrical conductivity of the solution as the titrant is added. vedantu.comchemistnotes.com During the titration of the amine with a strong acid, the highly mobile hydrogen ions (H+) from the acid react with the amine to form a substituted ammonium (B1175870) salt, which has a different conductivity. The conductivity of the solution changes as the titration progresses. The endpoint is determined graphically by plotting conductance against the volume of titrant added; it is the point where a distinct change in the slope of the line occurs. tau.ac.ilntnu.no This method is particularly useful for analyzing dilute or colored solutions. tau.ac.il

Table 5: Comparison of Titration Methods for Amine Characterization

| Method | Principle | Titrant | Endpoint Detection | Application |

|---|---|---|---|---|

| Potentiometric | Measures the change in solution potential (pH) during neutralization. researchgate.net | Strong Acid (e.g., HCl, HClO₄) | Inflection point on a potential vs. volume curve. | Determination of total amine value and differentiation of amine groups with different basicities. aocs.orgpsu.edu |

| Conductometric | Measures the change in electrical conductivity due to changes in ionic mobility. chemistnotes.com | Strong Acid (e.g., HCl) | Intersection of two lines on a conductance vs. volume plot. tau.ac.il | Quantification of total amine content, suitable for dilute or colored solutions. tau.ac.ilscribd.com |

Future Research Horizons for N Butyl 1 Propan 2 Yl Piperidin 4 Amine

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

Future synthesis of N-Butyl-1-(propan-2-yl)piperidin-4-amine and its derivatives could move beyond traditional multi-step batch processes, embracing more efficient and environmentally benign strategies. Key areas of exploration should include biocatalysis and continuous flow chemistry.

Sustainable Methodologies:

Biocatalysis: The use of enzymes such as transaminases, lipases, and oxidoreductases offers a green alternative for producing chiral piperidines. nih.govnih.gov Research could focus on developing a biocatalytic cascade, perhaps using a transaminase to form a key intermediate, to construct the piperidine (B6355638) ring with high stereoselectivity under mild, aqueous conditions. nih.govrsc.org A chemo-enzymatic approach, combining chemical synthesis with biocatalytic steps, could efficiently produce stereo-defined versions of the target compound. nih.gov

Flow Chemistry: Continuous flow processes provide enhanced safety, reproducibility, and scalability. rsc.org A telescoped flow synthesis could be developed where starting materials are converted to the final product in a continuous stream, minimizing the isolation of potentially hazardous intermediates and reducing waste. nih.govuc.pt This methodology is particularly advantageous for reactions that are highly exothermic or require precise control over reaction parameters. researchgate.netdurham.ac.uk

Modular Synthesis: Novel modular strategies that combine different catalytic methods, such as biocatalytic C-H oxidation followed by radical cross-coupling, could dramatically simplify the synthesis of complex, functionalized piperidines. news-medical.netmedhealthreview.com This would allow for the late-stage diversification of the this compound core, rapidly generating a library of analogues.

The table below outlines potential sustainable synthetic methods that could be explored.

| Methodology | Potential Advantages | Key Enzymes/Catalysts | Relevant Research Focus |

|---|---|---|---|

| Biocatalytic Cascade | High stereoselectivity, mild conditions, reduced waste | Transaminases, Lipases, Ene-reductases | Developing a one-pot enzymatic cascade for asymmetric synthesis. nih.govrsc.org |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Immobilized catalysts, solid-supported reagents | Designing a telescoped process for on-demand synthesis. rsc.orgnih.gov |

| Modular C-H Functionalization | Fewer steps, access to novel analogues, cost-effective | Enzymes (for oxidation), Nickel/Rhodium (for cross-coupling) | Combining biocatalysis and electrocatalysis for late-stage diversification. news-medical.netnih.gov |

Design and Synthesis of Functionally Enhanced Analogues and Derivatives

The therapeutic potential of this compound can be systematically explored through the design and synthesis of functionally enhanced analogues. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Strategies for Analogue Design:

N-Butyl Group Modification: The n-butyl group could be replaced with various alkyl chains, cyclic moieties, or aromatic groups to probe interactions with hydrophobic pockets in biological targets.

N-Isopropyl Group Modification: Altering the sterically demanding isopropyl group could modulate selectivity and binding affinity. Replacing it with smaller (e.g., ethyl) or larger (e.g., tert-butyl, benzyl) groups would provide insight into the spatial requirements of a target's binding site.